molecular formula C16H13ClFNO2 B5758081 N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)acrylamide

N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5758081
M. Wt: 305.73 g/mol
InChI Key: JGWUQTBCUCTPMT-RUDMXATFSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as CFM-2, and it has been found to exhibit potent anti-inflammatory and analgesic properties. CFM-2 has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

CFM-2 exerts its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. CFM-2 has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB-mediated gene expression.
Biochemical and Physiological Effects
CFM-2 has been shown to exhibit potent anti-inflammatory and analgesic effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to decrease the infiltration of immune cells into inflamed tissues. CFM-2 has also been shown to reduce the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes, leading to a reduction in oxidative stress.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory and analgesic properties in various in vitro and in vivo models. However, CFM-2 also has some limitations. It has a relatively short half-life in vivo, and its pharmacokinetic properties have not been fully characterized. Additionally, CFM-2 may exhibit off-target effects, which could complicate the interpretation of experimental results.

Future Directions

CFM-2 has significant potential for the development of new drugs to treat chronic pain and inflammation. Future research should focus on further characterizing the pharmacokinetic properties of CFM-2 and identifying potential off-target effects. Additionally, the development of more potent and selective analogs of CFM-2 could lead to the discovery of new drugs with improved therapeutic properties. Finally, the use of CFM-2 in combination with other anti-inflammatory and analgesic drugs could lead to the development of new treatment strategies for chronic pain and inflammation.

Synthesis Methods

CFM-2 can be synthesized using a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate compound. The intermediate is then reacted with acryloyl chloride to yield CFM-2. The purity of the final product can be improved using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

CFM-2 has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat chronic pain and inflammation. CFM-2 has also been shown to be effective in reducing the severity of symptoms associated with various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-12-5-8-15(18)14(17)10-12/h2-10H,1H3,(H,19,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWUQTBCUCTPMT-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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